

# An In-Depth Technical Guide to the Spectroscopic Data of 2-Undecenoic Acid

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## Compound of Interest

Compound Name: 2-Undecenoic Acid

CAS No.: 4189-02-0

Cat. No.: B1234553

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-undecenoic acid**, a monounsaturated fatty acid of interest in various scientific disciplines. This document presents key data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a foundational resource for its identification, characterization, and application in research and development.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and MS analyses of **2-undecenoic acid**. This information is critical for the structural elucidation and purity assessment of the compound.

### Table 1: $^1\text{H}$ NMR Spectroscopic Data for 2-Undecenoic Acid

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.08	dt	1H	H-3
~5.80	dt	1H	H-2
~2.22	q	2H	H-4
~1.45	m	2H	H-5
~1.27	m	8H	H-6 to H-9
~0.88	t	3H	H-11
~12.0	br s	1H	COOH

Note: Predicted data based on typical values for similar structures. Actual values may vary based on solvent and experimental conditions.

## Table 2: $^{13}\text{C}$ NMR Spectroscopic Data for 2-Undecenoic Acid

Chemical Shift (ppm)	Assignment
~172.0	C-1 (COOH)
~121.5	C-2
~150.0	C-3
~32.5	C-4
~28.0	C-5
~29.0-29.5	C-6 to C-8
~31.8	C-9
~22.6	C-10
~14.1	C-11

Note: Predicted data based on typical values for similar structures. Actual values may vary based on solvent and experimental conditions.

**Table 3: Infrared (IR) Spectroscopy Peak List for 2-Undecenoic Acid**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2925	Strong	C-H stretch (alkane)
~2855	Strong	C-H stretch (alkane)
~1710	Strong	C=O stretch (carboxylic acid)
~1645	Medium	C=C stretch (alkene)
~1465	Medium	C-H bend (alkane)
~980	Medium	=C-H bend (trans alkene)
~3000-2500	Broad	O-H stretch (carboxylic acid)

Note: Predicted data based on typical values for similar functional groups.

**Table 4: Mass Spectrometry Data for 2-Undecenoic Acid**

m/z	Relative Intensity (%)	Assignment
184	~20	[M] <sup>+</sup> (Molecular Ion)
167	~15	[M - OH] <sup>+</sup>
139	~30	[M - COOH] <sup>+</sup>
97	~40	
83	~55	
69	~70	
55	~100	
41	~85	

Note: Fragmentation patterns can vary based on the ionization method and energy.

## Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate analysis. The following sections detail standardized methodologies for the spectroscopic analysis of **2-undecenoic acid**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

#### 1. Sample Preparation:

- Dissolve approximately 5-10 mg of **2-undecenoic acid** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
- Transfer the solution to a 5 mm NMR tube.

#### 2. <sup>1</sup>H NMR Acquisition:

- Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.
- Parameters:
  - Pulse sequence: Standard single-pulse experiment.
  - Number of scans: 16-64, depending on the sample concentration.
  - Relaxation delay: 1-5 seconds.
  - Spectral width: 0-15 ppm.

#### 3. <sup>13</sup>C NMR Acquisition:

- Spectrometer: A 100 MHz or higher field NMR spectrometer.
- Parameters:

- Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
- Number of scans: 1024 or more, as  $^{13}\text{C}$  has a low natural abundance.
- Relaxation delay: 2-5 seconds.
- Spectral width: 0-200 ppm.

## Infrared (IR) Spectroscopy

### 1. Sample Preparation:

- Neat Liquid: Place a drop of liquid **2-undecenoic acid** between two salt plates (e.g., NaCl or KBr) to form a thin film.
- KBr Pellet (for solid samples): If the sample is solid at room temperature, grind a small amount with dry KBr powder and press into a thin, transparent pellet.
- Solution: Dissolve the sample in a suitable solvent (e.g.,  $\text{CCl}_4$ ) that has minimal IR absorbance in the regions of interest.

### 2. Data Acquisition:

- Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer.
- Parameters:
  - Scan range: 4000-400  $\text{cm}^{-1}$ .
  - Resolution: 4  $\text{cm}^{-1}$ .
  - Number of scans: 16-32.
  - A background spectrum of the empty sample holder (or pure solvent) should be collected and subtracted from the sample spectrum.

## Mass Spectrometry (MS)

### 1. Sample Preparation and Introduction:

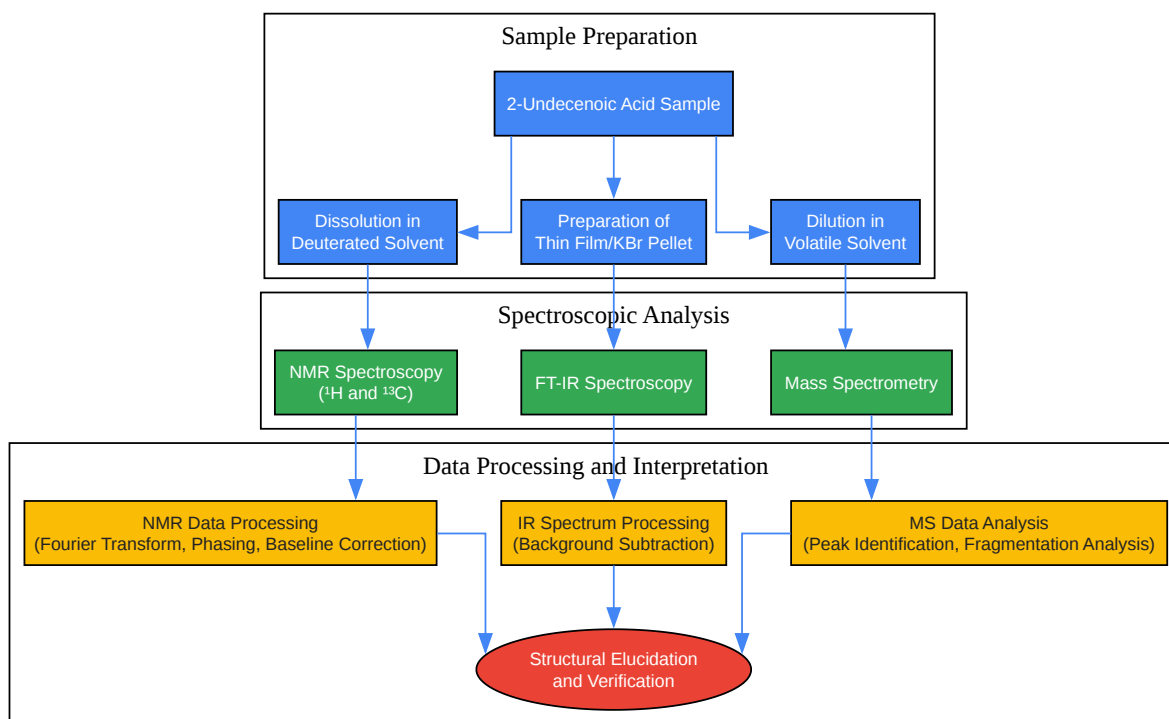
- Gas Chromatography-Mass Spectrometry (GC-MS): For volatile samples, dissolve the sample in a suitable solvent (e.g., dichloromethane, hexane) and inject it into the GC inlet. The GC column separates the components before they enter the mass spectrometer.
- Direct Infusion: For non-volatile samples or for a quick analysis, dissolve the sample in a suitable solvent and introduce it directly into the ion source via a syringe pump.

## 2. Data Acquisition:

- Ionization Method: Electron Ionization (EI) is a common method for generating fragment ions and providing structural information.
- Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is typically used.
- Parameters:
  - Ionization energy: 70 eV for EI.
  - Mass range:  $m/z$  30-300.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a fatty acid like **2-undecenoic acid**.



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